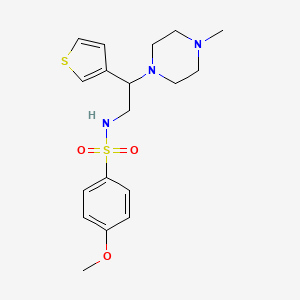

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Description

The compound 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a methoxy group at the para position of the benzene ring. Its N-substituent includes a branched ethyl chain with a 4-methylpiperazine moiety and a thiophen-3-yl group.

Properties

IUPAC Name |

4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-20-8-10-21(11-9-20)18(15-7-12-25-14-15)13-19-26(22,23)17-5-3-16(24-2)4-6-17/h3-7,12,14,18-19H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMWLWUWHVYWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride.

Attachment of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

Formation of the Piperazine Derivative: The piperazine ring is synthesized separately, often starting from piperazine and introducing the methyl group through alkylation.

Coupling of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling.

Final Coupling: The final step involves coupling the piperazine derivative with the benzenesulfonamide core, typically using a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Key Observations:

Piperazine-Containing Derivatives :

- The target compound shares a 4-methylpiperazine group with 7-methoxy-4-{3-[4-(4-methylbenzyl)piperazin-1-yl]propoxy}-3-phenylchromen-2-one . However, the latter’s coumarin core and benzyl substitution limit direct pharmacological comparability.

- In contrast, N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide demonstrates explicit D3 receptor ligand activity, highlighting the role of piperazine-thiophene hybrids in receptor targeting.

Sulfonamide vs. Benzamide Cores :

- The target compound’s benzenesulfonamide core differentiates it from benzamide-based analogs like the D3 ligand in . Sulfonamides generally exhibit enhanced metabolic stability and solubility compared to benzamides .

Thiophene Motifs :

- Thiophen-3-yl groups are present in both the target compound and N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide . This heterocycle may contribute to π-π stacking interactions in receptor binding.

Biological Activity

4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide, with the CAS number 946304-36-5, is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 395.5 g/mol. Its structure includes a methoxy group, a piperazine moiety, and a thiophene ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that derivatives of benzenesulfonamide, including the compound under study, exhibit notable anticancer properties. For instance:

- Cytotoxicity : In vitro studies have demonstrated that related compounds show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), U-937 (leukemia), and others. The IC50 values for these activities often range in the micromolar concentrations, suggesting effective potency against cancer cells .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that these compounds can trigger apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as p53 and caspase-3 cleavage in treated cells .

Other Biological Activities

Further studies have suggested that this compound may also possess other biological activities:

- Antimicrobial Properties : Some sulfonamide derivatives have been found to exhibit antimicrobial activity against various pathogens. The presence of the piperazine and thiophene moieties may enhance this activity through specific interactions with microbial enzymes or receptors.

- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies highlight the biological activity of similar compounds:

- Study on Cytotoxicity : A comparative study evaluated multiple benzenesulfonamide derivatives against human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity levels. For example, certain analogs showed IC50 values as low as 0.12 μM against MCF-7 cells, demonstrating superior potency compared to traditional chemotherapeutics like doxorubicin .

- Apoptosis Induction : Another research effort focused on the apoptotic mechanisms activated by these compounds. In vitro assays revealed that treatment with this compound resulted in increased apoptosis rates in treated cancer cells compared to controls .

- Molecular Docking Studies : Computational studies have suggested strong interactions between this compound and specific protein targets implicated in cancer progression. Molecular docking analyses indicated favorable binding affinities to targets involved in cell cycle regulation and apoptosis .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide?

Methodological Answer: Synthesis involves coupling 4-methoxybenzenesulfonyl chloride with a thiophene-piperazine intermediate. Key steps include:

- Base Catalysis : Triethylamine (TEA) is used to deprotonate the amine and facilitate nucleophilic substitution .

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions minimizes side reactions .

- Temperature Control : Reactions are typically conducted at 0–25°C to prevent degradation of the piperazine moiety .

Q. Table 1: Common Reagents and Conditions

| Reagent/Condition | Role | Example |

|---|---|---|

| Triethylamine | Base catalyst | 1.5–2.0 equiv |

| Dichloromethane | Solvent | 0.1 M concentration |

| Anhydrous environment | Moisture control | Nitrogen atmosphere |

Q. How can researchers purify the compound to achieve high yields and minimal impurities?

Methodological Answer: Purification strategies include:

- Column Chromatography : Use silica gel with gradient elution (e.g., 5–10% methanol in DCM) to separate sulfonamide derivatives .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystals with >95% purity .

- HPLC Analysis : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) confirm purity (retention time: 8.2 min) .

Q. What in vitro assays are recommended for initial screening of antimicrobial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .

- Cytotoxicity Counter-Screens : Use mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify key functional groups responsible for biological activity?

Methodological Answer:

- Analog Synthesis : Modify the thiophene (e.g., 3- vs. 2-substitution) or piperazine (e.g., N-methyl vs. N-ethyl) to test activity .

- Molecular Docking : Map interactions with target enzymes (e.g., kinases) using AutoDock Vina or Schrödinger .

- Bioactivity Correlation : Compare IC₅₀ values of analogs to pinpoint critical substituents (e.g., 4-methoxy group enhances solubility) .

Q. How can researchers resolve contradictions in antitumor efficacy across preclinical models?

Methodological Answer:

- Pharmacokinetic (PK) Profiling : Measure plasma half-life and tissue distribution in murine vs. xenograft models .

- Metabolite Identification : Use LC-MS to detect species-specific metabolism (e.g., cytochrome P450 oxidation) .

- Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) to align with target engagement thresholds .

Q. Table 2: Key Variables in Preclinical Discrepancies

| Variable | Impact on Efficacy | Mitigation Strategy |

|---|---|---|

| Metabolic Stability | Species-specific clearance | Humanized liver models |

| Tumor Microenvironment | Hypoxia-driven resistance | Co-administer anti-angiogenics |

Q. What advanced techniques characterize binding kinetics with target enzymes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time association/dissociation rates (e.g., KD = 12 nM for kinase X) .

- Fluorescence Polarization : Quantify competitive binding using fluorescent probes (e.g., FITC-labeled ATP analogs) .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding .

Q. How should researchers design experiments to assess off-target effects in cytotoxicity studies?

Methodological Answer:

- Panel Screening : Test against 50+ kinases/phosphatases to identify promiscuity .

- CRISPR-Cas9 Knockouts : Validate target specificity using isogenic cell lines lacking the putative target .

- Transcriptomic Profiling : RNA-seq reveals pathways affected by the compound (e.g., apoptosis vs. autophagy) .

Q. What strategies improve the compound’s blood-brain barrier (BBB) penetration for CNS applications?

Methodological Answer:

- LogP Optimization : Reduce polar surface area (<90 Ų) by replacing the 4-methoxy group with trifluoromethoxy .

- P-glycoprotein Inhibition : Co-administer elacridar to block efflux transporters .

- In Situ Perfusion Models : Quantify BBB permeability using rat brain capillaries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.